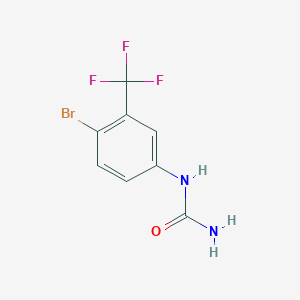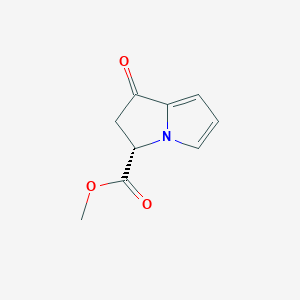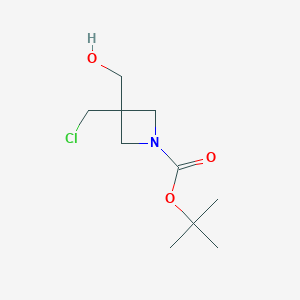
tert-Butyl 3-(chloromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(chloromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(chloromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents like formaldehyde and hydrochloric acid.
Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde and a base.
tert-Butyl Protection: The carboxylate group is often protected using tert-butyl groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted azetidines.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Drug Development: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Medicine
Industry
Materials Science: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(chloromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate would depend on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Lacks the chloromethyl group.
tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate: Lacks the hydroxymethyl group.
Uniqueness
- The presence of both chloromethyl and hydroxymethyl groups in tert-Butyl 3-(chloromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate provides unique reactivity and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C10H18ClNO3 |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
tert-butyl 3-(chloromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18ClNO3/c1-9(2,3)15-8(14)12-5-10(4-11,6-12)7-13/h13H,4-7H2,1-3H3 |
Clé InChI |
VKURPHWHJMPLCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(CO)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






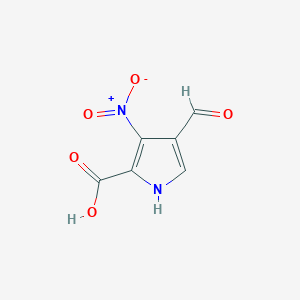
![Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12865882.png)
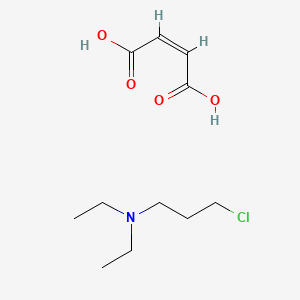


![2-Chlorobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12865891.png)
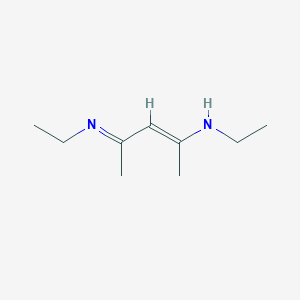
![(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one](/img/structure/B12865905.png)
